molecular formula C20H41NO2 B091587 Stearoylethanolamide CAS No. 111-57-9

Stearoylethanolamide

Cat. No.: B091587
CAS No.: 111-57-9
M. Wt: 327.5 g/mol
InChI Key: OTGQIQQTPXJQRG-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)octadecanamide (CAS 111-57-9), more commonly known in research circles as Stearoylethanolamide (SEA), is a bioactive N-acylethanolamine with the molecular formula C20H41NO2 and a molecular weight of 327.55 g/mol . This endogenous lipid mediator is functionally the ethanolamide of stearic acid and ethanolamine and is recognized for its role as an endocannabinoid neurotransmitter . Its physicochemical profile includes high hydrophobicity, as indicated by an estimated logP of 6.82, and very low solubility in water, which are critical factors for designing in vitro and in vivo research models . In neuroscience and biochemistry research, this compound is a compound of significant interest for investigating the endocannabinoid system. Studies have explored its binding and apoptotic activity in rat C6 glioma cells, providing insights into its potential mechanistic pathways . Furthermore, clinical research has indicated that changes in endogenous levels of SEA correlate with changes in pain intensity, suggesting its function may be involved in the body's response to pain and the effects of interdisciplinary rehabilitation programs . Beyond its neurological applications, this compound is also utilized in industrial and cosmetic research as a viscosity-controlling and antistatic agent, highlighting its physicochemical utility in formulation science . Available as a high-purity solid (≥95% to 98%), N-(2-Hydroxyethyl)octadecanamide is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, human, veterinary, or personal use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(2-hydroxyethyl)octadecanamide
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InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQIQQTPXJQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
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DSSTOX Substance ID

DTXSID9042178
Record name N-(2-Hydroxyethyl)octadecanamide
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Molecular Weight

327.5 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid
Record name Octadecanamide, N-(2-hydroxyethyl)-
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CAS No.

111-57-9
Record name N-Stearoylethanolamine
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Record name N-(2-Hydroxyethyl)octadecanamide
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Record name N-(2-Hydroxyethyl)octadecanamide
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Record name N-(2-hydroxyethyl)stearamide
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Melting Point

98.5 °C
Record name Stearoylethanolamide
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Preparation Methods

Stearic Acid and Ethanolamine Condensation

The direct condensation of stearic acid (octadecanoic acid) with ethanolamine is a foundational method. This reaction typically employs acid catalysts (e.g., p-toluenesulfonic acid) at 140–160°C under reduced pressure to remove water and drive the equilibrium toward amide formation. A molar ratio of 1:1.2 (stearic acid:ethanolamine) achieves 75–80% conversion after 6–8 hours. Side products include esteramine derivatives (e.g., stearoylethanolamine ester), which form via competing esterification (Figure 1).

Table 1: Key Parameters for Stearic Acid-Ethanolamine Condensation

ParameterOptimal ValueEffect on Yield/Purity
Temperature150°CHigher temperatures reduce reaction time but increase esterification
Catalyst Loading2 wt% p-TSAExcess catalyst degrades ethanolamine
Pressure50–100 mmHgFacilitates water removal
Reaction Time6 hoursProlonged time increases side reactions

Acid Chloride Route

Stearoyl chloride reacts with ethanolamine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize hydrolysis. Triethylamine is added to scavenge HCl, yielding N-(2-hydroxyethyl)octadecanamide with 85–90% purity. This method requires rigorous drying but achieves faster reaction times (1–2 hours).

Equation 1:
C17H35COCl+HOCH2CH2NH2Et3NC17H35CONHCH2CH2OH+HCl\text{C}_{17}\text{H}_{35}\text{COCl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{C}_{17}\text{H}_{35}\text{CONHCH}_2\text{CH}_2\text{OH} + \text{HCl}

Enzymatic Synthesis Approaches

Lipase-Catalyzed Amidation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis at 60–65°C. In hexane systems, a 1:1 molar ratio of stearic acid to ethanolamine with 30% enzyme loading (w/w) achieves 96.6% purity in 4 hours. Water content must be maintained at 0.5–1.0% to stabilize enzyme activity without promoting hydrolysis.

Table 2: Optimization of Enzymatic Synthesis

ConditionOptimal ValuePurity (%)Yield (%)
Temperature65°C96.889.2
SolventHexane96.687.5
Enzyme Loading30 wt%96.185.0
Reaction Time4 hours95.482.3

Solvent Systems and Side Reactions

Hexane outperforms polar solvents (e.g., ethanolamine excess) by reducing esteramine formation. At 65°C in hexane, esteramine content is <1%, compared to 15–20% in ethanolamine-dominated systems.

Industrial-Scale Production

Continuous-Flow Reactors

Large-scale synthesis employs tubular reactors with in-line monitoring. Stearic acid and ethanolamine are fed at 5–10 kg/h into a reactor maintained at 150°C and 100 mmHg. Conversion rates exceed 90% with residence times of 30–40 minutes.

Purification Protocols

Crude product is purified via fractional crystallization. Hexane (3:1 v/v) is added to the reaction mixture, followed by cooling to 6°C to precipitate N-(2-hydroxyethyl)octadecanamide with 98% purity.

Table 3: Crystallization Efficiency at Different Temperatures

Temperature (°C)Purity (%)Recovery (%)
698.273.5
1095.168.4
1591.762.0

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 0.88 ppm (terminal CH₃), δ 1.25 ppm (CH₂ backbone), δ 2.15 ppm (N–CH₂), δ 3.55 ppm (HOCH₂).

  • FT-IR : 1640 cm⁻¹ (amide C=O), 3300 cm⁻¹ (O–H stretch).

Chromatographic Methods

Gas chromatography (GC) with FID detection quantifies residual stearic acid (<0.5%) and esteramine contaminants (<1.0%) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)octadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Stearic acid derivatives.

    Reduction: Stearyl amine.

    Substitution: Stearic esters or ethers.

Scientific Research Applications

Chemistry

N-(2-Hydroxyethyl)octadecanamide serves as a surfactant and emulsifying agent in various formulations, facilitating the mixing of oil and water phases. Its amphiphilic nature allows it to stabilize emulsions effectively.

Biology

This compound has been studied for its role in cell signaling and apoptosis . It exhibits endocannabinoid-like properties, influencing pain modulation and inflammation. Research indicates that it may correlate with changes in pain intensity, suggesting potential applications in pain management therapies .

Medicine

N-(2-Hydroxyethyl)octadecanamide is under investigation for its potential therapeutic effects in treating neurodegenerative diseases and metabolic disorders . Its mechanism involves interaction with cell membranes and modulation of signaling pathways related to the endocannabinoid system, affecting neurotransmitter release and apoptosis in specific cell types.

Industry

In industrial applications, this compound is utilized in the production of cosmetics , lubricants , and coatings due to its ability to enhance product stability and performance. It acts as a thickening agent and contributes to the pearlescent appearance in cosmetic formulations.

Case Studies

Application AreaStudy ReferenceKey Findings
Pain ManagementStudy on endocannabinoid-like effectsDemonstrated correlation with pain intensity changes; potential for therapeutic use in pain relief.
Neurodegenerative DiseasesResearch on neuroprotective effectsIndicated protective properties against neuronal apoptosis; potential for Alzheimer's treatment.
Cosmetic FormulationsEvaluation of surfactant propertiesConfirmed effectiveness as an emulsifier; improved stability and texture of products.
Drug Delivery SystemsBiomedical Engineering studyNon-drug loaded polymers were well-tolerated in cancer cell lines; efficient internalization observed.

Mechanism of Action

N-(2-Hydroxyethyl)octadecanamide exerts its effects primarily through interaction with cell membranes and modulation of signaling pathways. It is known to influence the endocannabinoid system, particularly by interacting with cannabinoid receptors and affecting the release of neurotransmitters. This compound also induces apoptosis in certain cell types by activating caspase pathways and altering mitochondrial function.

Comparison with Similar Compounds

N-Acylethanolamines (NAEs) with Varied Fatty Acid Chains

NAEs are endogenous lipid mediators with diverse biological roles. Key examples include:

  • Anandamide (20:4 NAE): A 20-carbon polyunsaturated fatty acid ethanolamide (C₂₂H₃₇NO₂) with four double bonds. It acts as an endocannabinoid neurotransmitter, binding to CB1/CB2 receptors .
  • N-Oleoylethanolamine (18:1 NAE): Contains a monounsaturated 18-carbon chain (oleic acid). It regulates appetite and lipid metabolism .
  • N-Linoleoylethanolamine (18:2 NAE): Features two double bonds (linoleic acid) and modulates inflammatory responses .
Compound Molecular Formula Molecular Weight (g/mol) Key Feature Biological Role
N-(2-Hydroxyethyl)octadecanamide C₂₀H₄₁NO₂ 327.5450 Saturated C18 chain Cosmetic emulsifier
Anandamide C₂₂H₃₇NO₂ 347.53 Polyunsaturated (4 double bonds) Endocannabinoid signaling
N-Oleoylethanolamine C₂₀H₃₉NO₂ 325.53 Monounsaturated (1 double bond) Appetite regulation

Key Differences :

  • Chain Length/Saturation : Saturated chains (e.g., stearic acid) enhance stability and melting points, while unsaturation (e.g., anandamide) increases fluidity and biological activity .
  • Applications : The target compound is industrially utilized, whereas unsaturated NAEs are bioactive signaling molecules .

Hydroxylated Derivatives

  • 12-Hydroxy-N-(2-hydroxyethyl)octadecanamide (CAS 106-15-0): Features a hydroxyl group at the 12th carbon of the stearic chain (C₂₀H₄₁NO₃; MW 343.5440 g/mol).
Property N-(2-Hydroxyethyl)octadecanamide 12-Hydroxy Derivative
Molecular Formula C₂₀H₄₁NO₂ C₂₀H₄₁NO₃
Molecular Weight 327.5450 343.5440
Functional Groups Amide, hydroxyethyl Additional C12 hydroxyl group
Applications Cosmetics, surfactants Specialty emulsifiers

Impact of Hydroxylation : The added hydroxyl group improves compatibility with polar solvents, making the derivative suitable for niche formulations requiring enhanced moisture retention .

Halogen-Substituted Analogues

  • N-[2-(2-Chlorophenoxy)ethyl]octadecanamide (CAS 300726-28-7): Incorporates a chlorophenoxy group (C₂₆H₄₄ClNO₂; MW 438.09 g/mol). The electronegative chlorine atom enhances chemical stability and may confer pesticidal or pharmaceutical activity .
Property N-(2-Hydroxyethyl)octadecanamide Chlorophenoxy Derivative
Molecular Formula C₂₀H₄₁NO₂ C₂₆H₄₄ClNO₂
Molecular Weight 327.5450 438.09
Key Modification None Chlorophenoxy group
Applications Industrial surfactants Agrochemical intermediates

Functional Impact: The chlorophenoxy group introduces steric hindrance and electronic effects, altering reactivity and expanding applications to agrochemicals .

Sphingolipid Derivatives

  • N-(1,3-Dihydroxyoctadec-4-en-2-yl)octadecanamide (CAS 54336-64-0): A ceramide analog with a sphingosine-like backbone (C₃₆H₇₁NO₃; MW 565.96 g/mol). It features two hydroxyl groups and a double bond, mimicking natural skin lipids .
Property N-(2-Hydroxyethyl)octadecanamide Ceramide Analog
Molecular Formula C₂₀H₄₁NO₂ C₃₆H₇₁NO₃
Molecular Weight 327.5450 565.96
Structural Complexity Simple monoamide Multi-hydroxylated sphingoid base
Applications Cosmetic emulsifiers Skin barrier repair

Biological Relevance : Ceramide analogs are critical in skincare for restoring epidermal barrier function, whereas the target compound primarily serves as a formulation aid .

Bis-Amide Derivatives

  • Ceramide PC 108 (CAS 425394-25-8): A hydroxypropyl-bridged bis-amide (C₄₃H₈₆N₂O₅; MW 711.153 g/mol). Its structure includes two hydroxyethyloctadecanamide units connected via a hydroxypropyl linker, enhancing hydrophilicity and moisturizing efficacy .
Property N-(2-Hydroxyethyl)octadecanamide Ceramide PC 108
Molecular Formula C₂₀H₄₁NO₂ C₄₃H₈₆N₂O₅
Molecular Weight 327.5450 711.153
Structural Features Single amide, hydroxyethyl Bis-amide, hydroxypropyl bridge
Applications Surfactants High-performance moisturizers

Functional Advantage : The bis-amide structure and hydroxypropyl group improve water-binding capacity, making it ideal for premium skincare products .

Biological Activity

N-(2-Hydroxyethyl)octadecanamide, also known as stearoyl ethanolamide, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields, including medicine and industry.

  • Molecular Formula : C20_{20}H41_{41}NO2_2
  • Molecular Weight : 327.545 g/mol
  • CAS Number : 111-57-9
  • IUPAC Name : N-(2-hydroxyethyl)octadecanamide

N-(2-Hydroxyethyl)octadecanamide is synthesized by the reaction of octadecanoic acid (stearic acid) with ethanolamine. This compound exhibits amphiphilic properties, making it useful in various formulations, particularly in cosmetics and pharmaceuticals.

N-(2-Hydroxyethyl)octadecanamide interacts with biological systems primarily through its effects on cell membranes and signaling pathways. It is recognized as an endocannabinoid-like compound, influencing:

  • Cell Signaling : It modulates the endocannabinoid system by interacting with cannabinoid receptors (CB1 and CB2), which are involved in pain modulation and inflammation responses.
  • Apoptosis Induction : The compound has shown pro-apoptotic activity by activating caspase pathways and altering mitochondrial functions, leading to programmed cell death in certain cell types.

1. Anti-inflammatory Effects

Research indicates that N-(2-Hydroxyethyl)octadecanamide possesses anti-inflammatory properties. It may reduce inflammation by modulating the release of pro-inflammatory cytokines and influencing lipid metabolism.

2. Pain Modulation

Studies suggest a correlation between N-(2-Hydroxyethyl)octadecanamide levels and pain intensity. Its interaction with the endocannabinoid system indicates potential applications in pain management therapies.

3. Neuroprotective Potential

The compound is being investigated for its neuroprotective effects in neurodegenerative diseases. Its ability to influence cell signaling pathways may offer therapeutic benefits against conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-PalmitoylethanolamideC16_{16}H33_{33}NO2_2Anti-inflammatory and analgesic properties
N-OleoylethanolamideC18_{18}H35_{35}NO2_2Role in appetite regulation
AnandamideC20_{20}H37_{37}NO2_2Endocannabinoid involved in mood regulation

N-(2-Hydroxyethyl)octadecanamide stands out due to its specific fatty acid chain length and unique biological activities, particularly its pro-apoptotic effects.

Case Studies and Research Findings

  • Cell Culture Studies : In vitro studies have demonstrated that N-(2-Hydroxyethyl)octadecanamide can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential use as an anticancer agent.
  • Animal Models : Research involving animal models has shown that administration of N-(2-Hydroxyethyl)octadecanamide can significantly reduce inflammation markers, indicating therapeutic potential for inflammatory disorders.
  • Clinical Implications : Ongoing clinical research aims to evaluate the efficacy of N-(2-Hydroxyethyl)octadecanamide in treating chronic pain conditions and neurodegenerative diseases, highlighting its importance in future therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying N-(2-Hydroxyethyl)octadecanamide?

  • Methodological Answer : Synthesis typically involves reacting stearic acid (or its derivatives, e.g., stearoyl chloride) with ethanolamine under controlled conditions. Purification is achieved via recrystallization using ethanol or methanol as solvents, followed by vacuum drying to remove residual solvents. Chromatographic techniques (e.g., HPLC or GC with flame ionization detection) are recommended for purity validation .

Q. How can researchers characterize the physicochemical properties of N-(2-Hydroxyethyl)octadecanamide?

  • Methodological Answer : Key properties include:

  • Melting Point : Determined via differential scanning calorimetry (DSC), reported as 103–104°C in ethanol .
  • Density : Calculated using computational models (e.g., DFT with B3LYP functional) to predict values like 0.904 g/cm³ .
  • Spectroscopic Analysis : IR spectroscopy identifies amide C=O stretching (~1640 cm⁻¹) and hydroxyl O-H stretching (~3300 cm⁻¹). NMR (¹H and ¹³C) confirms alkyl chain integrity and hydroxyethyl group placement .

Q. What analytical techniques are suitable for quantifying N-(2-Hydroxyethyl)octadecanamide in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (210–220 nm) or mass spectrometry (ESI-MS in positive ion mode) provides sensitivity for lipid-rich samples. Sample preparation should include lipid extraction using chloroform-methanol mixtures and SPE cleanup to reduce matrix interference .

Advanced Research Questions

Q. How does N-(2-Hydroxyethyl)octadecanamide interact with lipid membranes, and what experimental models validate these interactions?

  • Methodological Answer : Use Langmuir-Blodgett troughs to study monolayer formation and membrane insertion. Fluorescence anisotropy (e.g., DPH probes) quantifies changes in membrane fluidity. Molecular dynamics simulations (e.g., GROMACS with CHARMM36 forcefield) can model alkyl chain integration into lipid bilayers .

Q. What computational strategies resolve discrepancies between experimental and theoretical thermochemical data for this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve agreement with experimental atomization energies. For correlation energy, the Colle-Salvetti formula, adapted into density-functional frameworks, reduces deviations in calculated properties like enthalpy of formation .

Q. How does N-(2-Hydroxyethyl)octadecanamide modulate apoptosis, and what assays are used to study its mechanism?

  • Methodological Answer : Caspase-3/7 activation assays (fluorogenic substrates) and Annexin V/PI staining via flow cytometry confirm apoptotic activity. Mechanistic studies involve siRNA knockdown of cannabinoid receptors (e.g., CB1/CB2) to isolate pathways. Lipidomic profiling (LC-MS/MS) identifies downstream metabolites linked to apoptosis .

Q. What strategies mitigate batch-to-batch variability in biological studies of N-(2-Hydroxyethyl)octadecanamide?

  • Methodological Answer : Implement QC protocols:

  • Purity : Batch validation via ¹H NMR (integration of impurity peaks <2%).
  • Bioactivity : Standardize cell-based assays (e.g., IC₅₀ determination in apoptosis models) as internal controls.
  • Storage : Store at −20°C under nitrogen to prevent oxidation of the alkyl chain .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearoylethanolamide
Reactant of Route 2
Reactant of Route 2
Stearoylethanolamide

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